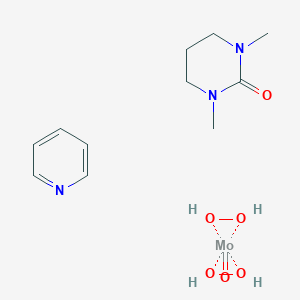

![molecular formula C10H11Cl2O4P B139362 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester CAS No. 84681-46-9](/img/structure/B139362.png)

3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester (DCPABE) is an organic compound that has become increasingly popular in scientific research due to its unique properties. DCPABE is a colorless, odorless, and non-toxic compound that has been used in various laboratory experiments. It has a wide range of applications, including as a reagent in organic synthesis, as a catalyst in organic transformations, and as a stabilizing agent for proteins. DCPABE has also been employed for the synthesis of various compounds and for the production of polymers.

Aplicaciones Científicas De Investigación

Chemical Toxicants and Food Safety

Studies on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) reveal concerns about chemical toxicants in food, highlighting the importance of understanding the toxicological profiles of chemical compounds. These esters, similar in functional group arrangement to the compound of interest, have been linked to possible nephrotoxicity and testicular toxicity, indicating the critical nature of assessing safety profiles for chemical derivatives used in consumer products (Gao et al., 2019).

Analytical and Synthetic Methods

Research on phosphonic acids, which share a phosphorus-oxygen bond characteristic with 3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester, outlines various applications and synthetic routes. These applications span from drug development to the design of supramolecular materials, underscoring the versatility of compounds with phosphorus-oxygen functionalities (Sevrain et al., 2017).

Environmental Considerations

The presence and fate of chemical compounds in aquatic environments, as reviewed for parabens, shed light on the environmental persistence and potential impacts of synthetic chemicals. These studies call for a deeper understanding of how such compounds, particularly those with ester linkages, behave in natural settings and their implications for ecosystem health (Haman et al., 2015).

Mecanismo De Acción

Target of Action

It is known to be an intermediate in the synthesis of cyclophosphamide , a well-known chemotherapeutic agent. Cyclophosphamide primarily targets rapidly dividing cells, such as cancer cells, by interfering with their DNA replication process .

Mode of Action

As a cyclophosphamide intermediate, it may share some of the parent compound’s characteristics . Cyclophosphamide is a prodrug that, once metabolized in the body, forms active metabolites that cross-link DNA strands, preventing DNA replication and, consequently, cell division .

Biochemical Pathways

As a cyclophosphamide intermediate, it is likely involved in the dna synthesis pathway, where it could potentially interfere with dna replication .

Pharmacokinetics

As a cyclophosphamide intermediate, it may share some of the parent compound’s pharmacokinetic properties . Cyclophosphamide is well absorbed orally, widely distributed in the body, metabolized in the liver to form active metabolites, and excreted in urine .

Result of Action

As a cyclophosphamide intermediate, it may contribute to the parent compound’s effects, which include dna cross-linking, inhibition of dna replication, and cell death .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Propiedades

IUPAC Name |

benzyl 3-dichlorophosphoryloxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2O4P/c11-17(12,14)16-7-6-10(13)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIFKIFHZDTHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCOP(=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517945 |

Source

|

| Record name | Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84681-46-9 |

Source

|

| Record name | Benzyl 3-[(dichlorophosphoryl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)